isoescin Ib

Overview

Description

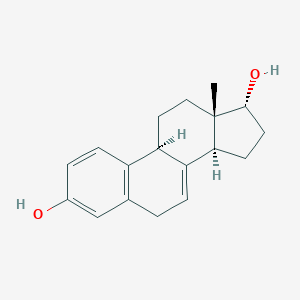

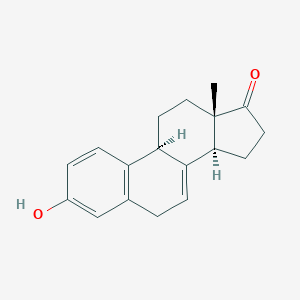

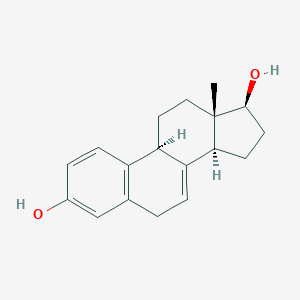

Isoescin Ib is an isomer of Escin Ib . Isoescin Ib and Escin Ib are the chief active ingredients in escin . Escin is a major triterpene saponin isolated from horse chestnut (Aesculus hippocastanum) seeds .

Molecular Structure Analysis

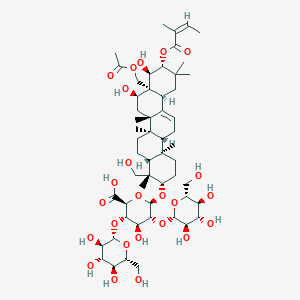

Isoescin Ib has a molecular formula of C55H86O24 and a molecular weight of 1131.26 . It is a solid, white to off-white compound . The structure of isoescin Ib includes 86 non-H bonds, 5 multiple bonds, 16 rotatable bonds, 5 double bonds, 8 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 13 hydroxyl groups, 3 primary alcohols, and 9 secondary alcohols .

Scientific Research Applications

Cancer Treatment Enhancement

Isoescin Ib has been identified as a compound that, after intake, is converted into isoescin Ia . This conversion is significant because isoescin Ia has been found to permeate into the intracellular space more effectively than its isomers with the angeloyl moiety . This property is particularly relevant in cancer treatment, where enhanced intracellular delivery can improve the efficacy of chemotherapeutic agents.

Anti-Inflammatory and Anti-Oedematous Effects

Originally, isoescin Ib was known for its potent anti-inflammatory and anti-oedematous effects . These properties make it a valuable candidate for the treatment of conditions characterized by inflammation and fluid retention, providing a natural alternative to synthetic drugs.

Venous Insufficiency Treatment

Isoescin Ib is a derivative of escin, which is used as a short-term treatment for venous insufficiency . Its role in improving venous tone and reducing venous stasis could be crucial in developing new therapeutic strategies for chronic venous disorders.

Cytotoxicity Modulation

Research involving mass spectrometry and hemolytic activity assays has shown that isoescin Ib’s cytotoxicity can be modulated by altering the ester functions on the aglycone . This suggests potential applications in designing safer and more effective drug formulations.

Pharmaceutical Quality Control

The structural complexity of isoescin Ib necessitates rigorous quality control in pharmaceutical applications . Its analysis and characterization are essential for ensuring the safety and efficacy of medications derived from horse chestnut saponins.

Synergistic Drug Combinations

Studies have indicated that isoescin Ib can be used in compositions with other approved drugs to achieve synergistic effects . This could lead to the development of combination therapies that enhance the bioavailability and therapeutic outcomes of existing medications.

Anti-Metastasis and Anti-Angiogenetic Effects

Isoescin Ib has been reported to contribute to anti-metastasis and anti-angiogenetic effects in cancer treatment . These activities are critical in preventing the spread of cancer and inhibiting the growth of new blood vessels that feed tumors.

Natural Product-Based Drug Discovery

Isoescin Ib exemplifies the potential of natural products in drug discovery . Its diverse therapeutic profile underscores the importance of exploring natural compounds for novel pharmacological applications.

Safety and Hazards

Isoescin Ib is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . In case of contact with skin, wash off with soap and plenty of water . In case of contact with eyes, flush eyes with water as a precaution .

Future Directions

Escin, which contains isoescin Ib as an active ingredient, has a broad therapeutic scope . In the last two decades, novel activities of escin relevant to cancer treatment have been reported . Recent studies demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . This suggests potential future directions of research involving isoescin Ib for medical and pharmaceutical applications as well as for basic research .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIWGSGLDDTHJ-OXPBSUTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoescin IB | |

CAS RN |

219944-46-4 | |

| Record name | Isoescin IB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESCIN IB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the chemical structure of isoescin Ib and how does this relate to other similar compounds?

A1: Isoescin Ib belongs to a group of isomeric saponins found in the seeds of the Aesculus genus (horse chestnut) [, , ]. These saponins share a common aglycone core, protoaescigenin, but differ in the type, number, and linkage of sugar moieties attached to this core. While the exact structural elucidation of isoescin Ib is not provided in these specific papers, its close relationship to escin Ia, escin Ib, and isoescin Ia suggests a similar triterpene saponin structure with variations in the sugar chains and their linkages [, ]. Further research focusing on spectroscopic analysis, including NMR and mass spectrometry, would be needed to fully define its structure.

Q2: How can I efficiently isolate and purify isoescin Ib from natural sources?

A2: Preparative high-performance liquid chromatography (Pre-HPLC) has been successfully employed for the isolation and purification of isoescin Ib from the seeds of Aesculus chinensis []. This method utilizes a gradient mobile phase system composed of methanol, water, and acetic acid to separate isoescin Ib from other closely related saponins, achieving a purity of over 99% [].

Q3: What analytical techniques are used to identify and quantify isoescin Ib in plant extracts or pharmaceutical formulations?

A3: High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a commonly employed method for both qualitative and quantitative analysis of isoescin Ib []. This method offers high sensitivity and reliability for determining isoescin Ib content in complex mixtures. Additionally, thin layer chromatography (TLC) can be used as a complementary technique for positive confirmation of isoescin Ib presence []. Further research employing techniques like high-performance liquid chromatography/ion trap (HPLC-IT) mass spectrometry can provide in-depth characterization of isoescin Ib and related compounds within a mixture [].

Q4: Are there concerns regarding the stability of isoescin Ib during extraction and storage?

A4: Research indicates that the total escin content, which includes isoescin Ib, in horse chestnut seeds decreases significantly upon storage []. Specifically, a reduction of over 30% in the endosperm and over 40% in the skin was observed after two years []. This highlights the importance of proper storage conditions and emphasizes the need for further investigation into the stability of isoescin Ib under various conditions to ensure its efficacy in pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)